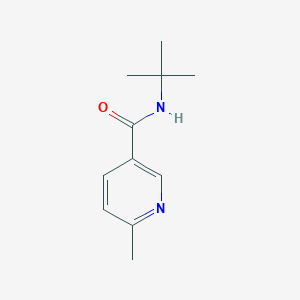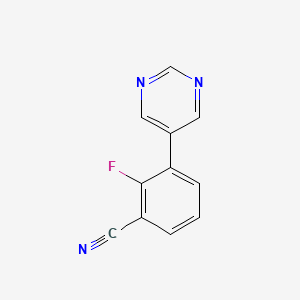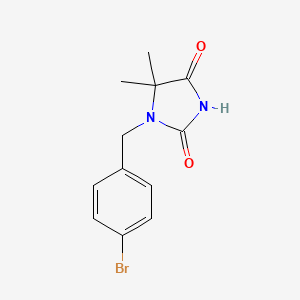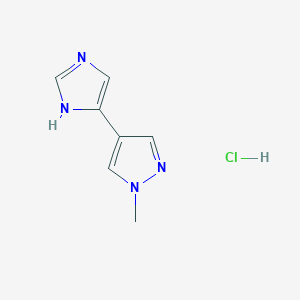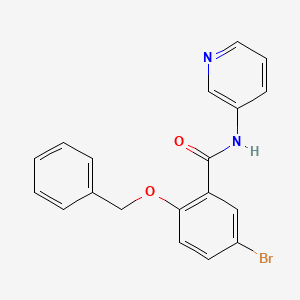
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide
描述
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a phenylmethyl group, and a pyridinylbenzamide structure, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The use of boron reagents and palladium catalysts is common in these processes .
化学反应分析
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Another brominated pyridine derivative with similar structural features.
2-Bromo-5-methoxybenzoic acid: A brominated benzoic acid derivative used in various chemical syntheses.
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
属性
分子式 |
C19H15BrN2O2 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
5-bromo-2-phenylmethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-15-8-9-18(24-13-14-5-2-1-3-6-14)17(11-15)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
InChI 键 |
RWPNRVUWWFFJHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-bromo-8-methoxy-4H-benzo[1,3]dioxine](/img/structure/B8630996.png)
![4-[1-(2,3-Dichlorophenyl)ethyl]-1,3-dihydroimidazole-2-thione](/img/structure/B8630998.png)

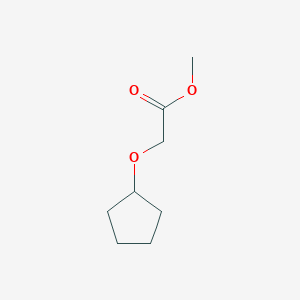
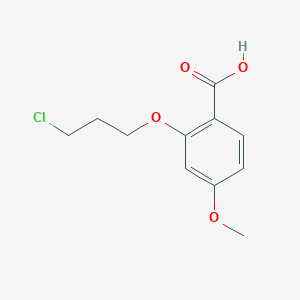
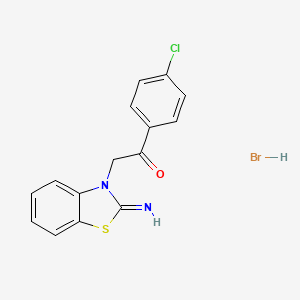
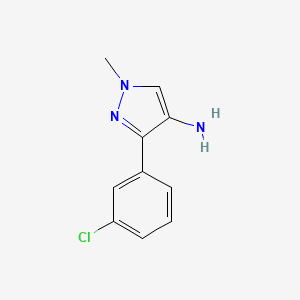
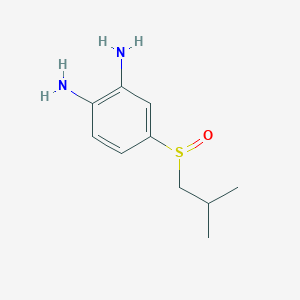
![(R)-(+)-7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8631049.png)
![2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine](/img/structure/B8631051.png)
